molecular formula C19H25ClN6OS2 B12161411 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B12161411
M. Wt: 453.0 g/mol
InChI Key: CCCNFPRCJGKHKZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted at positions 4 and 5 with cyclohexyl and 4-chlorophenyl groups, respectively. A thioacetyl-hydrazinecarbothioamide side chain is appended to the triazole sulfur, with an N-ethyl substituent. The synthesis of such derivatives typically involves cyclization of 2-acyl-N-arylhydrazinecarbothioamides, as described in general methods for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols .

Properties

Molecular Formula

C19H25ClN6OS2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-ethylthiourea

InChI

InChI=1S/C19H25ClN6OS2/c1-2-21-18(28)24-22-16(27)12-29-19-25-23-17(13-8-10-14(20)11-9-13)26(19)15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,22,27)(H2,21,24,28)

InChI Key

CCCNFPRCJGKHKZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Acetyl Group: This involves the reaction of the triazole derivative with a suitable thiol compound.

    Final Coupling with N-ethylhydrazinecarbothioamide: The final step involves coupling the intermediate with N-ethylhydrazinecarbothioamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, dechlorinated phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring and the chlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure may allow for interactions with specific enzymes or receptors.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The triazole ring and the chlorophenyl group are known to participate in various biochemical interactions, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents at the triazole’s 4- and 5-positions and the acetyl-hydrazinecarbothioamide side chain. Key comparisons are summarized below:

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name (CAS/Reference) 4-Position Substituent 5-Position Substituent Acetyl Side Chain Modification Molecular Weight (g/mol)
Target Compound Cyclohexyl 4-Chlorophenyl N-Ethylhydrazinecarbothioamide ~448.0 (estimated)
2-{[5-(4-Chlorophenyl)-4-phenyl...}* (306757-57-3) Phenyl 4-Chlorophenyl N′-(4-Pyridinylmethylene)acetohydrazide 451.91
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]...} 4-(Methylsulfanyl)benzyl Phenyl N-(2-Chlorophenyl)acetamide 469.01
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)...} (499101-52-9) 4-Chlorophenyl 4-Methoxyphenyl N-(3-Methylphenyl)acetamide 464.97
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)...} (488087-97-4) 4-Methylphenyl 4-Methoxyphenyl N′-(2-Methyl-3-phenylpropenylidene)acetohydrazide 513.61

Key Trends:

  • 5-Position : Electron-withdrawing groups (e.g., 4-chlorophenyl) improve thermal stability and bioactivity compared to electron-donating groups (e.g., 4-methoxyphenyl) .
  • Side Chain : Hydrazinecarbothioamide derivatives exhibit diverse hydrogen-bonding capabilities, influencing solubility and pharmacokinetics .

Research Findings and Implications

Synthetic Efficiency : Yields for triazole derivatives range from 57% to 78%, with cyclization and purification steps being critical . The target compound’s cyclohexyl group may require optimized conditions due to steric effects.

Bioactivity: Antimicrobial activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl) and hydrophilic side chains .

Structural Insights :

  • X-ray crystallography (e.g., ) reveals planar triazole cores with substituents influencing packing efficiency. The cyclohexyl group may reduce crystallinity compared to phenyl analogs.
  • SHELX software is widely used for structural refinement, confirming bond lengths and angles consistent with 1,2,4-triazole derivatives.

Biological Activity

The compound 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a complex organic molecule that incorporates a triazole ring, chlorophenyl groups, and a sulfanyl linkage. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4OSC_{22}H_{23}ClN_{4}OS with a molecular weight of approximately 426.96 g/mol . The presence of multiple functional groups, including a triazole ring and a sulfanyl group, enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities against various pathogens. In particular, compounds similar to the one have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains .

CompoundActivityReference
2-({[5-(4-Chlorophenyl)-4-Cyclohexyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)-N-EthylhydrazinecarbothioamideAntimicrobial (bacterial and fungal)
1,2,4-Triazole derivativesAntimycobacterial
5-(4-Chlorophenyl)-1,3,4-thiadiazoleAntibacterial

Antitumor Activity

The compound's structure suggests potential antitumor properties. Research has shown that triazole derivatives can inhibit cancer cell proliferation. For example, studies on related compounds revealed IC50 values indicating effective inhibition against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) with values ranging from 27.3 to 43.4 μM . This suggests that the compound may modulate cellular pathways involved in tumor growth.

Cell LineIC50 Value (μM)Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3 - 43.4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The triazole ring may interact with enzymes or receptors involved in various metabolic pathways. Additionally, the sulfanyl group could facilitate binding to metal ions or other biomolecules, which may enhance its pharmacological effects .

Case Studies

Several studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Study on Antimicrobial Properties : A set of triazole derivatives was synthesized and screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition compared to standard antibiotics .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of hydrazinecarbothioamide derivatives on human cancer cell lines. The results showed promising activity against HCT-116 cells with mechanisms involving apoptosis induction .

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